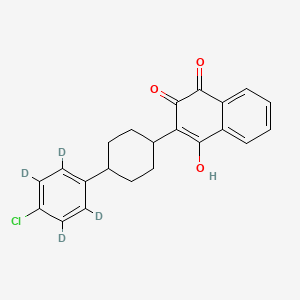![molecular formula C12H23N3O2 B1462012 1-(Morpholin-4-yl)-2-[3-(aminomethyl)piperidin-1-yl]ethan-1-on CAS No. 1019340-54-5](/img/structure/B1462012.png)
1-(Morpholin-4-yl)-2-[3-(aminomethyl)piperidin-1-yl]ethan-1-on
Übersicht
Beschreibung
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one, also known as AMPME, is an organic compound that has been used for various scientific research applications. It is a member of the morpholine family and is composed of a nitrogen-containing heterocyclic ring with a methyl group attached to the nitrogen atom. AMPME has been used in the synthesis of various compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Piperidinderivaten
Piperidinderivate sind in der medizinischen Chemie von entscheidender Bedeutung, da sie in vielen Arzneimitteln vorkommen. Die betreffende Verbindung kann als Vorläufer für die Synthese von bioaktiven Piperidinderivaten dienen. Diese Derivate können so konzipiert werden, dass sie spezifische Rezeptoren oder Enzyme in biologischen Systemen angreifen, was möglicherweise zur Entwicklung neuer Medikamente führt .
Entwicklung von Antikrebsmitteln
Die Piperidin-Einheit ist ein häufiges Merkmal vieler Antikrebsmittel. Durch die Einarbeitung der Struktur „1-(Morpholin-4-yl)-2-[3-(aminomethyl)piperidin-1-yl]ethan-1-on“ können Forscher ihre Wirksamkeit bei der Störung der Proliferation von Krebszellen und der Induktion von Apoptose untersuchen. Dies könnte besonders nützlich sein, um gezielte Therapien für verschiedene Krebsarten zu entwickeln .
Antimikrobielle und antifungale Anwendungen
Piperidinderivate haben sich als vielversprechend als antimikrobielle und antifungale Mittel erwiesen. Die untersuchte Verbindung könnte verwendet werden, um neue Derivate mit erhöhter Aktivität gegen resistente Bakterien- und Pilzstämme zu synthetisieren, was dem wachsenden Problem der Antibiotikaresistenz entgegenwirkt .
Neurophamakologische Forschung
Aufgrund ihrer strukturellen Komplexität könnte diese Verbindung in der neurophamakologischen Forschung verwendet werden, um ihre Wechselwirkung mit neuronalen Rezeptoren zu untersuchen. Sie kann zum Verständnis des Wirkmechanismus von Morpholin- und Piperidinderivaten im zentralen Nervensystem beitragen, was für die Entwicklung von Behandlungen für neurologische Erkrankungen wertvoll ist .
Entwicklung von Analgetika und entzündungshemmenden Medikamenten
Die analgetischen und entzündungshemmenden Eigenschaften von Piperidinderivaten machen sie zu geeigneten Kandidaten für die Schmerztherapie und die Entzündungsbekämpfung. Die Erforschung der Anwendungen von „this compound“ könnte zur Entwicklung neuer Schmerzmittel mit weniger Nebenwirkungen als aktuelle Medikamente führen .
Alzheimer-Krankheit und kognitive Störungen
Verbindungen, die Piperidinstrukturen enthalten, wurden auf ihre potenzielle Rolle bei der Behandlung der Alzheimer-Krankheit und anderer kognitiver Störungen untersucht. Die untersuchte Verbindung könnte verwendet werden, um Moleküle zu synthetisieren, die Enzyme wie Acetylcholinesterase hemmen oder modulieren, die an der Progression der Alzheimer-Krankheit beteiligt sind .
Wirkmechanismus
The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one is not yet fully understood. Studies have shown that 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one binds to certain receptors in the body, such as the histamine receptor, and can activate certain pathways, such as the nitric oxide pathway. Additionally, 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one can interact with other molecules, such as enzymes, and can affect their activity.
Biochemical and Physiological Effects
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to reduce blood pressure. Additionally, it has been shown to have an effect on the central nervous system, and to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, its mechanism of action is not fully understood, which allows for further exploration and research. However, it is important to note that the use of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments can also have certain limitations. For example, the compound can be toxic in high concentrations, and it can be difficult to accurately measure its concentration in an experiment.
Zukünftige Richtungen
There are numerous potential future directions for research involving 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of various diseases. Additionally, further research could be conducted to explore its potential for use in drug development, as well as to explore its potential for use in the synthesis of other compounds. Finally, further research could be conducted to explore its potential for use in the study of enzyme-catalyzed reactions.
Eigenschaften
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-8-11-2-1-3-14(9-11)10-12(16)15-4-6-17-7-5-15/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJHBFJSUXDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



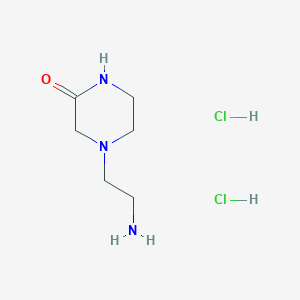
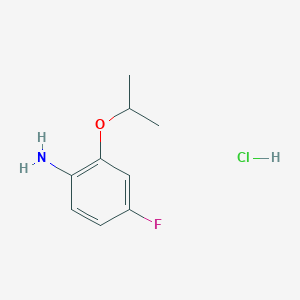
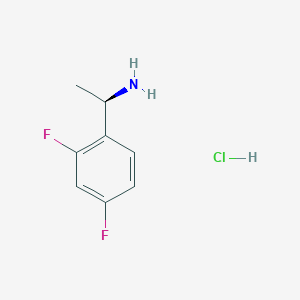
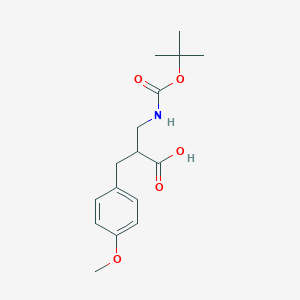


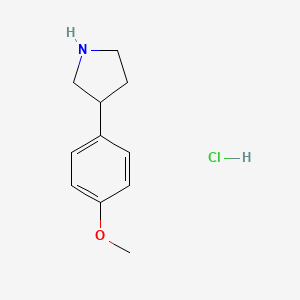
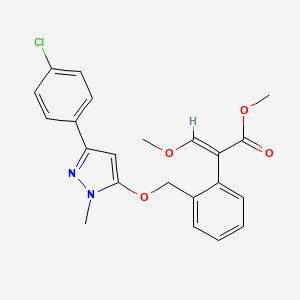
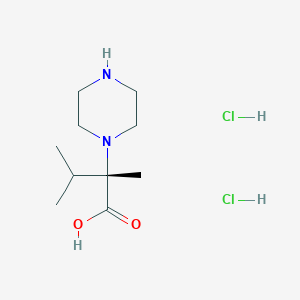
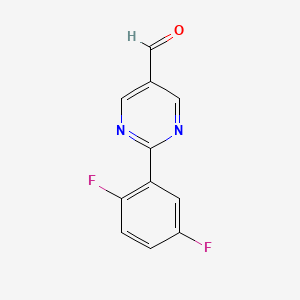
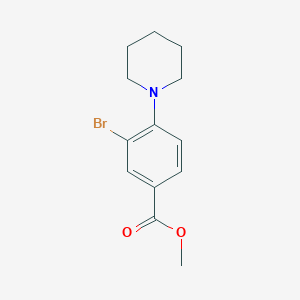
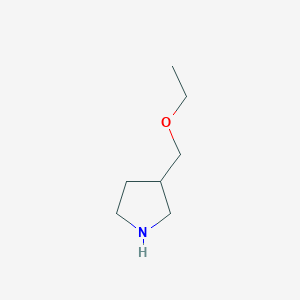
![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
